![molecular formula C16H19NO3 B5436548 ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)
ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, including rice, wheat, and oats. It has been widely studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and physiological effects:
Ethyl ferulate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which can help protect against cardiovascular disease. Additionally, it has been shown to have anti-cancer effects, including the ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate in lab experiments is its relatively low toxicity. It has been shown to be safe for use in animals and humans at therapeutic doses. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate. One area of interest is its potential use as a natural preservative in food and cosmetic products. Additionally, it may have applications in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and occurs under reflux conditions.
Scientific Research Applications
Ethyl ferulate has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress and prevent damage to DNA. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of chronic diseases such as cancer and cardiovascular disease.
properties
IUPAC Name |
ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-20-16(19)15(13(2)18)11-8-12-17(3)14-9-6-5-7-10-14/h5-12H,4H2,1-3H3/b12-8+,15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLYUXFQALYJLE-HRVWGNOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C1=CC=CC=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/N(C)C1=CC=CC=C1)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.